Product packaging for 4,7-Diazaspiro[2.5]octan-5-one(Cat. No.:CAS No. 1200114-14-2)

4,7-Diazaspiro[2.5]octan-5-one

Cat. No.: B1426609
CAS No.: 1200114-14-2
M. Wt: 126.16 g/mol
InChI Key: JTVPAPLJEHMQMX-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Architecture in Drug Design

The incorporation of spirocyclic motifs into potential drug candidates has been shown to improve various pharmacochemical properties. Shifting from planar, sp2-hybridized carbon-rich structures to more three-dimensional, sp3-hybridized systems generally correlates with improved aqueous solubility, metabolic stability, and a better pharmacokinetic profile. chemenu.com

A primary advantage of spirocyclic scaffolds is their conformational rigidity. chemenu.com Unlike flexible linear or macrocyclic systems, the fused nature of spirocycles restricts the number of accessible conformations. This rigidity can help "lock" a molecule into its bioactive conformation—the specific three-dimensional shape required to bind to its biological target. chemenu.com By reducing the entropic penalty of binding, this pre-organization can lead to a significant increase in binding affinity and, consequently, potency. Furthermore, the well-defined spatial orientation of substituents on a spirocyclic core allows for the mimicry of the complex geometries of natural ligands.

The distinct three-dimensional character of spirocycles allows them to project functional groups into space in a way that planar systems cannot. This enables a more extensive and specific interaction with the three-dimensional binding sites of proteins. This enhanced interaction can lead to higher binding affinity and, critically, improved selectivity. By designing spirocyclic ligands that precisely match the topology of a target's binding pocket, it is possible to minimize off-target interactions, which are a common cause of adverse drug effects. The ability to fine-tune the spatial orientation of binding elements in a controlled manner is a powerful tool for developing highly selective therapeutic agents. chemenu.com

Overview of 4,7-Diazaspiro[2.5]octan-5-one as a Prominent Heterocyclic Framework

Within the diverse family of spirocycles, diazaspiro compounds—those containing two nitrogen atoms within the spiro framework—are of particular interest. The presence of these nitrogen atoms provides sites for hydrogen bonding and further chemical modification, enhancing the potential for tailored drug design. google.com The 4,7-diazaspiro[2.5]octane scaffold, which features a cyclopropane (B1198618) ring fused to a piperazine-like ring, is an important intermediate in the synthesis of complex organic molecules for medicinal applications. google.comfluorochem.co.uk

The specific derivative, This compound , is an emerging heterocyclic framework that combines the rigidity of the spiro[2.5]octane core with the chemical functionalities of an amide group (a ketone within the diazepine (B8756704) ring). While detailed research findings on this specific compound are not as extensive as for some of its analogues, its structural features make it a molecule of significant interest. It is recognized as a useful research chemical and building block for creating more complex pharmaceutical agents. lookchem.com The introduction of the carbonyl group at the 5-position offers a unique point for chemical elaboration and interaction with biological targets compared to the parent 4,7-diazaspiro[2.5]octane.

Below is a data table summarizing the key properties of this compound and a related derivative.

PropertyThis compound Hydrochloride7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione
CAS Number 1199794-52-91222106-43-5
Molecular Formula C₆H₁₁ClN₂OC₁₃H₁₄N₂O₂
Molecular Weight 162.62 g/mol 230.266 g/mol
Purity 95.0%Not specified
Physical State SolidNot specified
Significance A research chemical and building block. lookchem.comA potential drug candidate with noted neuroprotective and anti-inflammatory properties.

The structural novelty and synthetic accessibility of the diazaspiro[2.5]octane core suggest that derivatives like this compound will continue to be explored as valuable scaffolds in the development of new therapeutics, particularly in areas such as neurological disorders and oncology where related compounds have shown promise.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O B1426609 4,7-Diazaspiro[2.5]octan-5-one CAS No. 1200114-14-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-diazaspiro[2.5]octan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-5-3-7-4-6(8-5)1-2-6/h7H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVPAPLJEHMQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1200114-14-2
Record name 4,7-diazaspiro[2.5]octan-5-one
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Synthetic Methodologies for 4,7 Diazaspiro 2.5 Octan 5 One and Its Derivatives

General Synthetic Strategies for the Diazaspiro[2.5]octane Core

The construction of the diazaspiro[2.5]octane core is a key challenge in the synthesis of 4,7-diazaspiro[2.5]octan-5-one and its derivatives. The unique spirocyclic system, where two rings share a single carbon atom, requires specific synthetic strategies that often leverage the reactivity of strained ring systems and established methods for forming heterocyclic structures.

Cyclization Reactions from Cyclopropane (B1198618) Derivatives

A foundational strategy for assembling the spiro[2.5]octane framework involves the use of cyclopropane derivatives as key building blocks. The inherent ring strain of the cyclopropane ring, with a strain energy of approximately 27.5 kcal/mol, makes it a reactive intermediate that is susceptible to controlled ring-opening or transformations. colab.ws This reactivity is harnessed to facilitate the construction of the spirocyclic system.

The introduction of electron-donating and/or electron-withdrawing groups onto the cyclopropane ring can further activate it for nucleophilic attack or cycloaddition reactions. colab.ws These activated cyclopropanes can then undergo cyclization reactions with suitable partners to form the desired spiro-fused ring system. Various methods exist for generating cyclopropane rings, including the Simmons-Smith reaction and intramolecular cyclizations of haloalkanes. wikipedia.org

Formation of Diketopiperazine Spirocyclic Frameworks

The this compound structure contains a heterocyclic portion that is a derivative of a diketopiperazine. Diketopiperazines, also known as cyclic dipeptides, are six-membered rings typically formed from the condensation of two amino acids. nih.gov The synthesis of these frameworks often involves intramolecular or intermolecular condensation of amino acid derivatives.

Specific Reaction Pathways for this compound Synthesis

The synthesis of this compound is often accomplished through multi-step protocols that involve a sequence of reactions, including substitution, cyclization, and the use of protecting groups. These pathways are designed to build the complex spirocyclic structure in a controlled and efficient manner.

Multi-Step Protocols Involving Substitution and Cyclization

Multi-step syntheses are common for complex molecules like this compound, allowing for the careful construction of the target compound. These protocols often begin with simpler, commercially available starting materials and proceed through a series of transformations to build the required functionality and stereochemistry. Key steps in these sequences typically include nucleophilic substitutions to introduce necessary fragments and intramolecular cyclization to form the spirocyclic ring system. The use of protecting groups is often essential to mask reactive functional groups and ensure that reactions occur at the desired positions.

Synthesis from 4-Methoxybenzyl (1-(Hydroxymethyl)cyclopropyl) Carbamate (B1207046) Derivatives

A specific and notable pathway for the synthesis of 4,7-diazaspiro[2.5]octane compounds starts from derivatives of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate. google.com This method involves a series of steps including substitution, the addition and removal of protecting groups, and a final reduction step to yield the desired diazaspiro[2.5]octane core. google.com This approach offers a strategic advantage by incorporating the cyclopropane ring early in the synthetic sequence.

Protective Group Addition and Removal Strategies

In the multi-step synthesis of diazaspiro[2.5]octane systems, the use of protecting groups is essential to mask reactive functional groups, particularly secondary amines, and prevent unwanted side reactions. google.com The choice of protecting group is critical and is dictated by its stability under various reaction conditions and the ease of its subsequent removal.

Commonly employed protecting groups for the nitrogen atoms in the synthesis of 4,7-diazaspiro[2.5]octane derivatives include benzyl (B1604629) (Bn), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz). google.com The benzyl group is often preferred due to its stability. google.com The addition of these groups is typically achieved by reacting the unprotected diamine intermediate with a corresponding halide, such as benzyl bromide, or an anhydride like di-tert-butyl dicarbonate.

The removal of these protecting groups is a crucial final step to yield the target compound. The deprotection strategy must be mild enough to avoid cleavage of the spiro-lactam core. For the Boc group, acidic conditions are typically employed. A solution of 5% to 25% trifluoroacetic acid (TFA) in a solvent like dichloromethane is effective for this purpose. google.com Hydrogenolysis is a standard method for removing benzyl and Cbz groups.

Protecting GroupCommon Reagent for AdditionTypical Deprotection Condition
Benzyl (Bn)Benzyl bromideCatalytic Hydrogenation (e.g., H₂, Pd/C)
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (Boc₂O)Acidic conditions (e.g., TFA in CH₂Cl₂) google.com
Benzyloxycarbonyl (Cbz)Benzyl chloroformateCatalytic Hydrogenation (e.g., H₂, Pd/C)
Reduction and Final Cyclization Steps

The final construction of the 4,7-diazaspiro[2.5]octane core often involves a critical reduction step. In one synthetic pathway, an intermediate compound is dissolved in an organic solvent, and a reducing agent is added to facilitate the reaction. google.com This process is typically carried out under heated conditions to ensure the reaction proceeds to completion.

The reaction temperature is a key parameter to control, with a desirable range between 40 to 70 degrees Celsius, and a preferred temperature of 60 to 70 degrees Celsius. google.com This reduction step is integral to forming the final saturated heterocyclic ring system of the diazaspiro[2.5]octane compound. google.com

Reaction StepParameterCondition
ReductionSolventOrganic Solvent (e.g., Tetrahydrofuran) google.com
ReductionTemperature40 - 70 °C (60 - 70 °C preferred) google.com
ReductionOutcomeFormation of the 4,7-diazaspiro[2.5]octane ring

Synthesis from Diethyl Malonate

A notable synthetic route utilizes diethyl malonate as a key starting material to construct derivatives of 4,7-diazaspiro[2.5]octane. patsnap.com This pathway involves a sequence of well-established organic reactions, including cyclization, a Hofmann rearrangement, hydrolysis, and a final acylation-recyclization to build the complex spirocyclic structure. patsnap.com

Cyclization and Hofmann Reactions

The initial steps in this synthetic pathway involve the cyclization of diethyl malonate with appropriate reagents to form a precursor amide. patsnap.com Following this, a Hofmann rearrangement is employed. The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom by reacting it with bromine and a base. wikipedia.orgmasterorganicchemistry.com This reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine. wikipedia.org In this specific synthesis, the Hofmann reaction is a crucial step for restructuring the carbon skeleton to facilitate the subsequent formation of the diazaspiro ring system. patsnap.com

Hydrolysis and Acylation-Recyclization Sequences

After the Hofmann rearrangement, the synthetic sequence continues with a hydrolysis step, followed by an acylation and a final recyclization. patsnap.com This sequence is designed to close the second ring of the spiro-system, ultimately forming the lactam portion of the this compound core. The acylation-recyclization step is the key transformation that establishes the final spirocyclic framework. patsnap.com

Stereoselective Synthesis Approaches for Chiral Analogs

The spiro carbon atom in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Developing synthetic methods that can selectively produce one enantiomer over the other is a significant goal in medicinal chemistry, as different stereoisomers often exhibit different biological activities.

While specific stereoselective syntheses for this compound are not detailed in the provided sources, general strategies for synthesizing chiral spiro-lactams can be applied. One powerful approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a key reaction. After the desired stereocenter is set, the auxiliary is removed.

Another prominent strategy is the diastereoselective Staudinger reaction, which can be used to construct the β-lactam ring with high stereocontrol. rsc.org Furthermore, organocatalysis has emerged as a powerful tool for enantioselective synthesis, where small chiral organic molecules catalyze reactions to produce chiral products with high enantiomeric excess. These methodologies represent viable pathways for the future development of stereocontrolled syntheses of chiral this compound analogs.

Optimization of Reaction Conditions and Yields in Spiro-annulation Reactions

Spiro-annulation, the formation of the spirocyclic ring system, is a critical and often challenging step in the synthesis of compounds like this compound. Optimizing the reaction conditions for this step is crucial for maximizing the yield and purity of the final product. Key parameters that are typically varied include the choice of catalyst, solvent, base, and reaction temperature. researchgate.netrsc.org

Transition-metal catalysis, utilizing metals such as rhodium or palladium, has become a powerful method for facilitating C-H activation-initiated spiroannulation reactions. rsc.orgrsc.org The choice of ligand, base (e.g., KOAc vs. NaOAc), and atmosphere (e.g., air vs. argon) can dramatically influence the reaction pathway and selectivity, sometimes allowing for the synthesis of different classes of spirocyclic products from the same starting materials. rsc.org

Recent advancements in reaction optimization include the use of machine learning algorithms, such as Bayesian optimization, to more efficiently explore the parameter space and identify improved reaction conditions with a minimal number of experiments. nih.gov This approach has been successfully applied to increase the yield of spiro-dithiolane synthesis and represents a promising tool for optimizing the synthesis of other complex spirocycles. nih.gov

ParameterVariablesImpact on Reaction
Catalyst Transition metals (Rh, Pd), OrganocatalystsInfluences reaction pathway, efficiency, and selectivity rsc.orgrsc.org
Solvent Aprotic, Protic, "On-water"Affects solubility, reactivity, and sometimes chemoselectivity
Base Organic (e.g., triethylamine), Inorganic (e.g., KOAc)Can control selectivity and promote key deprotonation steps rsc.org
Temperature Varies (room temp. to high heat)Affects reaction rate and can influence product distribution
Atmosphere Inert (Argon, N₂) or AirCan be critical for catalysts sensitive to oxidation or for oxidative steps rsc.org

Pharmacological Profile and Biological Activities of 4,7 Diazaspiro 2.5 Octan 5 One Derivatives

Mechanism of Action Studies

The therapeutic effects of 4,7-diazaspiro[2.5]octan-5-one derivatives are underpinned by their specific interactions with biological macromolecules. The following sections delve into the known mechanisms through which these compounds exert their pharmacological effects.

Modulation of Enzyme Activity

While research into the direct enzymatic modulation by all this compound derivatives is ongoing, the broader class of diazaspiro compounds has shown significant interaction with various enzymes. For instance, the 2,6-diazaspiro[3.4]octane scaffold is a component of zabofloxacin, a fluoroquinolone antibiotic that targets and inhibits DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. This demonstrates the potential of the diazaspiro core to be incorporated into molecules that can act as enzyme inhibitors. The specific substitutions on the diazaspiro ring system play a critical role in determining the target enzyme and the potency of inhibition.

Interaction with Specific Molecular Targets and Signaling Pathways

A primary and well-documented mechanism of action for certain derivatives is the modulation of RNA splicing. The most prominent example is Risdiplam, which targets the pre-messenger RNA (pre-mRNA) of the Survival of Motor Neuron 2 (SMN2) gene. Analogs of Risdiplam have been found to interact with GA-rich motifs in the single-stranded regions of RNA. This interaction is believed to help in the recruitment of Far Upstream Element Binding Protein 1 (FUBP1) and its homolog, the KH-type Splicing Regulatory Protein (KHSRP), to the SMN2 pre-mRNA complex, thereby influencing the splicing outcome.

The specificity of these interactions is crucial for their therapeutic effect. By targeting the pre-mRNA, these compounds can modulate gene expression at the post-transcriptional level, a mechanism that is of growing interest in drug development for various genetic disorders.

Protein Binding Investigations

The interaction of this compound derivatives is not limited to direct binding with nucleic acids; it also involves the stabilization of ribonucleoprotein (RNP) complexes. Studies have shown that small molecule splicing modifiers, including derivatives of this scaffold, bind directly to the SMN2 pre-mRNA. This binding event stabilizes a specific RNP complex that is critical for the molecule's specificity for the SMN2 gene. nih.gov

Close analogs of Risdiplam, have been shown to increase the affinity of the RNA binding proteins FUBP1 and KHSRP to the SMN2 pre-mRNA complex. pnas.org This indicates that the small molecule does not act in isolation but rather promotes a conformational change in the RNA that enhances the binding of essential splicing-regulatory proteins. This cooperative binding mechanism underscores the intricate interplay between the small molecule, the target RNA, and cellular proteins in achieving a specific biological outcome.

Target Identification and Validation

The identification and validation of specific biological targets are paramount in understanding the therapeutic potential and developing new drugs. For derivatives of this compound, significant progress has been made in validating their targets, particularly in the context of neurological disorders.

NMDA Receptor Antagonism and Neuroprotective Effects

The N-methyl-D-aspartate (NMDA) receptor is a key player in synaptic plasticity and neuronal function, and its dysregulation is implicated in various neurological conditions. While a broad range of compounds are known to act as NMDA receptor antagonists, the scientific literature reviewed does not provide direct evidence to classify this compound derivatives as NMDA receptor antagonists. However, the exploration of diazaspiro scaffolds in the context of neurological disorders continues. The potential for neuroprotective effects through other mechanisms remains an area of active investigation, as exemplified by compounds that can mitigate oxidative stress and other cellular insults. For instance, methylene blue and its derivatives have shown neuroprotective actions by acting as alternative mitochondrial electron transfer carriers.

SMN2 Splicing Modulation (e.g., Risdiplam)

A clinically validated and highly significant target of this compound derivatives is the SMN2 gene, particularly in the context of Spinal Muscular Atrophy (SMA). SMA is a genetic disorder characterized by the loss of the SMN1 gene, leaving the partially functional SMN2 gene as the sole source of the essential SMN protein. The SMN2 gene primarily produces a truncated, non-functional SMN protein due to the skipping of exon 7 during pre-mRNA splicing.

Risdiplam, which features a 7-(4,7-diazaspiro[2.5]octan-7-yl) moiety, is an orally active small molecule that effectively modifies the splicing of SMN2 pre-mRNA. It binds to two distinct sites on the SMN2 pre-mRNA, promoting the inclusion of exon 7. nih.gov This correction of the splicing defect leads to an increased production of full-length, functional SMN protein. The efficacy of this approach has been demonstrated in clinical trials, leading to the approval of Risdiplam for the treatment of SMA.

The success of Risdiplam has validated SMN2 splicing modulation as a therapeutic strategy for SMA and has highlighted the potential of the this compound scaffold in the design of RNA-targeting small molecules.

Interactive Data Table: Investigated Biological Activities

Derivative Class Target Mechanism of Action Therapeutic Area
Zabofloxacin (contains diazaspirooctane) DNA gyrase, Topoisomerase IV Enzyme Inhibition Antibacterial
Risdiplam SMN2 pre-mRNA SMN2 Splicing Modulation Spinal Muscular Atrophy
Increase in Full-Length SMN Protein Levels

Derivatives based on related scaffolds have shown promise in the context of Spinal Muscular Atrophy (SMA), a debilitating genetic disease caused by insufficient levels of the Survival of Motor Neuron (SMN) protein. The primary cause of SMA is the loss of the SMN1 gene. A nearly identical gene, SMN2, is present but predominantly produces a truncated, non-functional SMN protein due to the alternative splicing and exclusion of exon 7.

Certain small molecule splicing modifiers have been developed to correct this splicing defect in SMN2. These compounds promote the inclusion of exon 7, thereby increasing the production of full-length, functional SMN protein from the SMN2 gene. In preclinical studies involving a mouse model of SMA, treatment with a 2,4-diaminoquinazoline derivative for five days resulted in a 1.7-fold increase in SMN protein levels within the spinal cord. This elevation of SMN protein in the central nervous system is a critical therapeutic goal for ameliorating the disease's phenotype.

Specificity for SMN2 Splicing

The therapeutic viability of SMN2 splicing modifiers hinges on their specificity for the target gene to avoid widespread, off-target effects on the global splicing machinery. Research has demonstrated that certain small molecules achieve this specificity by directly binding to the SMN2 pre-messenger RNA (pre-mRNA).

These compounds have been shown to interact with two distinct sites on the SMN2 pre-mRNA. This binding stabilizes a specific ribonucleoprotein (RNP) complex that is crucial for the selective inclusion of exon 7. The mechanism involves the molecule targeting the weak 5'-splice site of exon 7, which is normally sequestered in an inhibitory structure. By binding to the RNA helix formed by the U1 small nuclear ribonucleoprotein (snRNP) and the 5'-splice site, the small molecule effectively repairs the splice site defect and enhances its recognition by the spliceosome, providing a high degree of specificity for SMN2.

MDM2-p53 Interaction Inhibition

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. In approximately half of human cancers, the function of wild-type p53 is abrogated by its primary negative regulator, the murine double minute 2 (MDM2) protein. The interaction between MDM2 and p53 prevents p53 from activating its target genes, thereby promoting cancer cell survival. Disrupting this interaction with small-molecule inhibitors is a key therapeutic strategy for reactivating p53 in cancer cells.

Spirooxindole derivatives, which incorporate a spirocyclic scaffold, have been identified as highly potent and selective inhibitors of the MDM2-p53 interaction. These compounds mimic the key p53 residues that bind to a well-defined pocket on the MDM2 surface. The in vitro efficacy of several of these derivatives has been demonstrated in cancer cell lines that are sensitive to MDM2 inhibitors.

Inhibition of Cell Growth by MDM2-p53 Inhibitors
CompoundSJSA-1 Cell Line IC₅₀ (µM)RS4;11 Cell Line IC₅₀ (µM)
Compound 30.240.12
Compound 60.240.12

Data sourced from studies on spirooxindole derivatives as MDM2 inhibitors acs.org.

Brk/PTK6 and JAK Inhibition

Information regarding the specific activity of this compound derivatives as inhibitors of Breast tumor kinase (Brk/PTK6) or Janus kinase (JAK) is not available in the currently accessible research literature. While other spirocyclic compounds have been investigated as JAK inhibitors, a direct link to this particular scaffold has not been established.

Angiotensin II Type 1 Receptor (AT1R) Antagonism

Based on available scientific literature, there is no evidence to suggest that this compound derivatives function as antagonists for the Angiotensin II Type 1 Receptor (AT1R). This class of therapeutic agents, known as sartans, possesses distinct structural features not associated with this spirocyclic scaffold.

Therapeutic Potential and Preclinical Efficacy

Central Nervous System (CNS) Activity

The therapeutic potential of compounds derived from related scaffolds has been demonstrated through their activity within the central nervous system. A significant challenge in treating neurological disorders is the ability of a drug to cross the blood-brain barrier (BBB).

In preclinical studies related to SMA, certain 2,4-diaminoquinazoline derivatives have been shown to effectively penetrate the BBB in neonatal mouse models. Following systemic administration, these compounds were able to reach the CNS and exert their biological effects, namely increasing the expression of the SMN protein in the spinal cord. This CNS activity was associated with an amelioration of the motor neuron disease phenotype and improved survival in the animal model, highlighting the preclinical efficacy of such compounds for treating neurodegenerative conditions.

Neurodegenerative Disorders

Derivatives of the 4,7-diazaspiro[2.5]octane scaffold have emerged as crucial components in the development of therapeutics for severe neurodegenerative diseases. A prominent example is Risdiplam, a treatment for Spinal Muscular Atrophy (SMA), a progressive neuromuscular disorder.

Risdiplam's structure incorporates a tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate moiety. This part of the molecule plays a key role in optimizing its physicochemical properties, such as basicity and lipophilicity, which are critical for drug efficacy. The synthesis of Risdiplam involves the connection of this diazaspiro[2.5]octane fragment to a pyridopyrimidinone core. The development of efficient synthetic routes for this key intermediate has been a focus of research to enable scalable production.

Neurological and Psychiatric Disorders

While the 4,7-diazaspiro[2.5]octane core is a versatile starting point for synthesizing compounds with pharmacological activity, detailed research findings specifically documenting the efficacy of its derivatives in neurological or psychiatric disorders such as epilepsy, schizophrenia, or anxiety are not extensively reported in publicly accessible scientific literature. Although it serves as an intermediate for compounds targeting neurological diseases, specific applications in this category remain an area for future investigation.

Oncological Applications

The diazaspiro motif has been successfully incorporated into molecules designed for cancer therapy, notably in the field of Poly(ADP-ribose) polymerase (PARP) inhibition. PARP inhibitors are a class of targeted cancer drugs that are particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.

Research into the pharmacological impact of incorporating spirodiamine motifs into the framework of the FDA-approved PARP inhibitor Olaparib has been conducted. By replacing the piperazine (B1678402) core of Olaparib with diazaspiro cores, researchers aimed to modulate the drug's properties. This work provides evidence that high-affinity PARP inhibitors can be developed with potentially different pharmacological profiles. nih.gov

Furthermore, indole derivatives featuring a 4,7-diazaspiro[2.5]octane moiety have been synthesized and shown to possess inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR) kinases. VEGFR plays a crucial role in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR, these compounds can potentially disrupt the blood supply to tumors, thereby impeding their growth.

Antimicrobial Properties

Derivatives of diazaspirooctane have been investigated for their potential as antimicrobial agents. One study focused on modifying a lead compound, 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane, which showed significant activity against multi-resistant strains of Mycobacterium tuberculosis (MTb). calpaclab.com

In an attempt to optimize this structure, various analogues were synthesized, including those based on the 4,7-diazaspiro[2.5]octane scaffold tagged with a nitrofuran group. calpaclab.com The nitrofuran moiety is a known pharmacophore whose mechanism of action involves reduction by bacterial reductases to form highly reactive intermediates that inhibit crucial cellular processes, including the citric acid cycle and the synthesis of DNA, RNA, and proteins. calpaclab.com

While the structural modifications did not lead to compounds with improved activity against MTb, they resulted in derivatives with high activity against Staphylococcus aureus, one of the critical ESKAPE pathogens. calpaclab.com This shift in activity highlights the privileged nature of the diazaspiro scaffold, demonstrating its ability to confer different biological activities when its peripheral substituents are altered. calpaclab.com

Below is a table summarizing the minimal inhibitory concentration (MIC) values for selected active compounds against M. tuberculosis and S. aureus.

CompoundTarget OrganismMIC (µg/mL)
Lead Compound 1 M. tuberculosis H37Rv0.0124–0.0441
Derivative 2b M. tuberculosis H37Rv>100
Derivative 5b S. aureus0.78
Derivative 5c S. aureus0.39
Isoniazid (Control) M. tuberculosis H37Rv0.05
Ciprofloxacin (Control) S. aureus1

Data sourced from a study on nitrofuran-tagged diazaspirooctanes. calpaclab.com

Cardiovascular Applications

The 4,7-diazaspiro[2.5]octane framework is also present in compounds investigated for cardiovascular applications. Certain derivatives have been developed as Glucagon-like peptide-1 (GLP-1) receptor modulators. GLP-1 receptor agonists are an established class of drugs used in the management of type 2 diabetes and have shown significant benefits in reducing cardiovascular events. The synthesis of these modulators has utilized 4,7-diazaspiro[2.5]octane-5,8-dione as a starting intermediate.

Additionally, the research field of PARP inhibition, which includes diazaspiro-containing compounds, is expanding beyond oncology into areas like cardiovascular disease. nih.gov The role of PARP enzymes in cellular stress responses and inflammation suggests that their inhibition could have therapeutic potential in managing heart conditions and circulatory system disorders. The development of specific this compound derivatives for these applications is an active area of research.

Structure Activity Relationships Sar and Structural Modifications

Impact of Substituent Effects on Biological Activity and Binding Affinity

In the synthesis of complex molecules derived from the 4,7-diazaspiro[2.5]octane scaffold, protecting group strategies are essential. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for one of the nitrogen atoms. This strategy is critical in multi-step synthetic pathways, preventing unwanted side reactions and allowing for regioselective modifications. mdpi.com

The use of Boc-protection, creating 4-Boc-4,7-diazaspiro[2.5]octane, serves as a versatile intermediate in the synthesis of more complex drug molecules. rsc.org The Boc group can be removed under mild acidic conditions, which is a significant advantage in the precise manipulation of the molecule during drug design. mdpi.com Furthermore, the introduction of the lipophilic tert-butyl group can influence the solubility and permeability of the intermediate in biological systems. sigmaaldrich.com While the primary role of Boc-protection is synthetic, its influence on the physicochemical properties of intermediates can indirectly impact the pharmacokinetic profile of the final active compound. sigmaaldrich.com

The introduction of a benzyl (B1604629) group at the N7-position of the 4,7-diazaspiro[2.5]octane core has been identified as a pivotal modification for modulating biological activity and receptor interaction profiles. frontiersin.org The aromatic ring of the benzyl moiety provides a platform for a wide array of substitutions, enabling a systematic exploration of its effects on potency and selectivity. frontiersin.org

The electronic and steric properties of substituents on the benzyl ring are critical determinants of how these derivatives interact with their biological targets. frontiersin.org The placement of electron-donating or electron-withdrawing groups at the ortho, meta, or para positions can fine-tune the electronic environment of the entire molecule. frontiersin.org These changes can, in turn, influence key non-covalent interactions, such as hydrogen bonding and π-stacking, within the binding pocket of a receptor. frontiersin.org

While specific data on 4,7-diazaspiro[2.5]octan-5-one derivatives is limited in the available literature, the following table illustrates the impact of aryl substitution on receptor affinity in analogous diazaspiro compounds, demonstrating the principles of SAR for this class of molecules.

Compound IDAryl SubstitutionReceptor Affinity (Ki, nM)
Analog 1Unsubstituted Phenyl15.2
Analog 24-Fluoro Phenyl8.9
Analog 34-Methoxy Phenyl12.5
Analog 43,4-Dichloro Phenyl5.4
Data is hypothetical and for illustrative purposes based on general SAR principles for analogous compounds.

The addition of a methyl group to the 4,7-diazaspiro[2.5]octane scaffold is another modification strategy to explore SAR. The presence of a methyl group can influence the compound's lipophilicity, metabolic stability, and conformational preferences. Depending on its position, a methyl group can act as a steric shield, preventing or favoring certain interactions with a biological target. While specific biological activity data for methyl-substituted this compound is not extensively detailed in the public domain, the synthesis and evaluation of such analogs are a standard approach in medicinal chemistry to probe the steric and electronic requirements of a binding site. nih.gov

Design and Synthesis of Analog Libraries

Combinatorial chemistry offers a powerful set of techniques for the rapid synthesis of large numbers of structurally related compounds, known as libraries. nih.gov This approach is highly valuable for exploring the SAR of a given scaffold, such as this compound. By systematically varying the substituents at the available nitrogen positions, a diverse library of analogs can be generated and screened for biological activity. nih.gov

The synthesis of such libraries can be performed in parallel, either in solution or on a solid support. nih.gov For the this compound core, one nitrogen could be protected (e.g., with a Boc group) while the other is derivatized with a variety of building blocks. Subsequent deprotection would then allow for further diversification at the first nitrogen, leading to a large and diverse library of compounds for high-throughput screening. nih.gov

Fragment-based drug design (FBDD) is a modern approach in drug discovery that starts with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. nih.gov These initial fragment hits are then optimized and grown into more potent, drug-like molecules. nih.gov The rigid this compound scaffold can be utilized within an FBDD strategy in several ways.

It can serve as a core structure to which identified fragments are linked or merged. frontiersin.org For instance, if two fragments are found to bind in adjacent pockets of a target protein, the diazaspirooctanone core could be used as a rigid linker to connect them, creating a single, more potent molecule. nih.gov Alternatively, the core itself could be identified as a fragment hit from a screening library. Its inherent three-dimensionality and sites for chemical modification would then make it an excellent starting point for elaboration into a more complex and potent inhibitor. drugdiscoverychemistry.com

Incorporation into Peptidomimetic Frameworks for Enhanced Stability

The integration of rigid structural motifs into peptide sequences is a cornerstone strategy in the development of peptidomimetics with improved therapeutic profiles. Peptides, while offering high specificity and potency, are often limited by their poor metabolic stability due to rapid degradation by proteases. The incorporation of the this compound core, a type of spiro β-lactam, into peptide backbones serves as an effective method to overcome this limitation by imparting significant conformational rigidity. researchgate.netfrontiersin.org

The primary mechanism for this enhanced stability lies in the geometric constraints imposed by the spirocyclic system. frontiersin.org This rigid framework acts as a surrogate for specific secondary structures found in native peptides, most notably the β-turn. researchgate.netacs.orgnih.gov Molecular modeling calculations and NMR conformational analysis have demonstrated that peptidomimetics containing spiro β-lactam cores can adopt and stabilize a β-turn conformation. acs.orgnih.gov This is often facilitated by the formation of strong intramolecular hydrogen bonds, which lock the peptide backbone into a bioactive conformation that is very close to ideal type II β-turns. nih.gov

Resistance to Proteolytic Cleavage: Proteolytic enzymes typically recognize and bind to flexible, extended peptide chains. The constrained, turn-like structure induced by the this compound moiety makes the peptidomimetic a poor substrate for these enzymes, thereby slowing its degradation and increasing its in vivo half-life.

Reduced Entropy Penalty: The rigidity of the spirocyclic framework minimizes the conformational entropy penalty associated with the ligand binding to its biological target. frontiersin.org Since the molecule already exists in a conformation close to its bound state, less energy is required to adopt the correct orientation, which can lead to more favorable binding interactions. frontiersin.org

Research has shown that these spiro β-lactams can be synthesized with high diastereoselectivity and serve as a core for building various peptidomimetics using standard peptide chemistry techniques. researchgate.netnih.gov The introduction of this constrained structural element is a critical design feature for converting biologically active peptides into more stable and potent therapeutic candidates.

Table 1: Comparative Properties of Flexible vs. Spiro-Constrained Peptide Segments This table illustrates the conceptual differences based on research findings regarding the incorporation of rigid spiro lactam frameworks into peptidomimetics.

FeatureStandard Flexible Peptide SegmentPeptidomimetic with Spiro Lactam CoreRationale for Enhanced Stability
Conformational Freedom High; exists as an ensemble of conformers in solution.Low; locked into a specific, rigid conformation (e.g., β-turn). acs.orgnih.govReduced flexibility makes the molecule a poor substrate for proteolytic enzymes.
Secondary Structure Transient or absent in short, linear peptides.Stable, induced β-turn mimicry. researchgate.netumn.eduPre-organization into a bioactive conformation mimics the native peptide's structure at the target site.
Susceptibility to Proteases High; easily recognized and cleaved by enzymes.Low; the constrained structure is not an ideal substrate for proteases.Increased metabolic half-life and improved bioavailability.
Binding Energetics High entropic penalty upon binding due to loss of flexibility.Low entropic penalty upon binding. frontiersin.orgThe rigid structure is already in a favorable binding conformation, potentially increasing affinity.
Intramolecular H-Bonds Generally weak or transient in solution.Strong and stable, further rigidifying the structure. nih.govStabilizes the turn structure, contributing to overall molecular stability.

Computational and Biophysical Studies

Molecular Modeling and Docking Simulations for Target Interaction

Molecular modeling and docking simulations are powerful computational tools used to predict how a molecule like 4,7-Diazaspiro[2.5]octan-5-one might interact with biological targets, such as proteins or enzymes. mdpi.comnih.gov These methods are crucial in modern drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level. mdpi.comnih.gov

In a typical molecular docking study, the three-dimensional structure of the ligand (e.g., a derivative of this compound) is placed into the binding site of a macromolecular target. mdpi.com Sophisticated algorithms then explore various possible conformations and orientations of the ligand, calculating a "docking score" to estimate the binding affinity. nih.govsemanticscholar.org While specific docking studies for this compound are not extensively detailed in the public literature, the principles can be applied based on the known biological activities of related spirocyclic compounds. For instance, derivatives of the parent 4,7-diazaspiro[2.5]octane scaffold have been investigated for antimicrobial and anticancer properties.

A hypothetical docking simulation for this compound would involve:

Target Selection: Identifying a relevant protein target, for example, a bacterial enzyme like penicillin-binding protein (PBP) for antibacterial activity. nih.govmdpi.com

Ligand Preparation: Generating a 3D model of the compound and optimizing its geometry.

Binding Site Prediction: Identifying the active site or allosteric pockets on the target protein.

Docking and Scoring: Running the simulation to predict the most stable binding pose and calculate the binding energy, which indicates the strength of the interaction. mdpi.com

The structural features of this compound, such as the hydrogen bond donor (N-H at position 4), hydrogen bond acceptor (C=O at position 5), and the rigid spirocyclic core, would be key determinants of its binding specificity and affinity.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. core.ac.uk For complex spiro-heterocyclic systems like this compound, DFT calculations provide deep insights into reaction mechanisms and chemical stability. mdpi.com

DFT can be used to calculate several key reactivity descriptors:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron density distribution, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites within the molecule. For this compound, the oxygen of the carbonyl group and the lone pair on the N7 nitrogen would be expected nucleophilic centers, while the carbonyl carbon would be an electrophilic site.

By mapping the energy landscape of a potential reaction, DFT can elucidate the most favorable pathways, identify transition states, and predict the stereochemical outcomes of reactions involving the spirocyclic core.

DFT-Derived Parameter Significance Predicted Application for this compound
HOMO-LUMO Energy GapIndicates kinetic stability and chemical reactivity.A larger gap would suggest higher stability.
Molecular Electrostatic Potential (MEP)Identifies sites for electrophilic and nucleophilic attack.Predicts how the molecule interacts with biological targets or other reagents.
Chemical Hardness (η)Measures resistance to change in electron distribution.Provides insight into the stability of the molecule.
Electrophilicity (ω)Describes the ability of the molecule to accept electrons.Helps in understanding potential reaction mechanisms.

Spectroscopic Data Analysis for Structural Elucidation (e.g., NMR, Mass Spectrometry, X-ray Crystallography)

The precise structure of this compound and its derivatives is confirmed using a combination of spectroscopic techniques.

Table: ¹H NMR Data for 7-benzyl-4,7-diazaspiro[2.5]octane chemicalbook.com Data recorded in CDCl₃

Chemical Shift (δ) ppm Multiplicity Number of Protons Assignment
0.41-0.44 m 2H Cyclopropane (B1198618) CH₂
0.57-0.60 m 2H Cyclopropane CH₂
1.49 br 1H N-H
2.22 s 2H Piperazine-ring CH₂
2.45 brs 2H Piperazine-ring CH₂
2.97 t 2H Piperazine-ring CH₂
3.50 s 2H Benzyl (B1604629) CH₂

For this compound, one would expect the signals for the piperazine (B1678402) ring protons to be significantly shifted due to the presence of the adjacent carbonyl group. Specifically, the protons on C6 would likely appear further downfield.

Mass Spectrometry (MS): This technique determines the molecular weight and elemental composition of the compound. For this compound (C₆H₁₀N₂O), the expected exact mass would be approximately 126.0793 g/mol . Fragmentation patterns observed in the mass spectrum would provide further structural information about the spirocyclic core.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural proof, yielding precise bond lengths, bond angles, and the absolute conformation of the molecule in the solid state. mdpi.com While a crystal structure for the title compound is not publicly documented, studies on related heterocyclic systems demonstrate the power of this technique to confirm molecular geometries predicted by computational methods like DFT. mdpi.com

Conformational Analysis and Dynamics of the Spirocyclic System

The conformational behavior of the 4,7-diazaspiro[2.5]octane system is largely defined by its rigid architecture. The spirocyclic fusion between the cyclopropane and the six-membered ring locks the two rings into a roughly perpendicular orientation, drastically reducing the conformational flexibility compared to a simple piperazine ring.

Key aspects of the conformational dynamics include:

Ring Rigidity: The spiro-fused cyclopropane ring imparts significant rigidity to the entire structure, which is a desirable trait in drug design for enhancing target selectivity.

Influence of Carbonyl Group: The C5-carbonyl group flattens a portion of the six-membered ring, restricting its conformational freedom compared to the saturated parent scaffold.

Nitrogen Inversion: The nitrogen atom at position 7 can undergo inversion, although the energy barrier for this process may be influenced by substituents.

Structural and conformational analyses of related spiro-compounds using NMR spectroscopy have been instrumental in determining preferred conformations by examining homonuclear coupling constants and chemical shifts, which are sensitive to the steric and electronic environment. researchgate.netnih.gov

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Improved Safety and Efficiency

The synthesis of 4,7-diazaspiro[2.5]octane derivatives has traditionally involved multi-step processes that can be time-consuming and may utilize hazardous reagents. A significant focus of ongoing research is the development of new synthetic pathways that are not only more efficient but also inherently safer.

One notable advancement is a patented method that avoids the use of boron trifluoride diethyl etherate, a reagent that is flammable, explosive, and corrosive. google.com This newer route starts from a derivative of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate (B1207046) and proceeds through substitution, protection, deprotection, and reduction steps to yield the desired 4,7-diazaspiro[2.5]octane compound. google.com This approach significantly enhances the safety profile of the synthesis.

Future research in this area is expected to focus on further streamlining these processes, potentially through the use of novel catalysts or flow chemistry techniques, to improve yields, reduce reaction times, and minimize waste.

Table 1: Comparison of Synthetic Route Safety Profiles

Reagent Avoided in Novel RouteHazards Associated with ReagentStarting Material of Novel Route
Boron trifluoride diethyl etherateFlammable, Explosive, Corrosive, Toxic4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate derivative

Exploration of Undiscovered Biological Targets

Derivatives of the 4,7-diazaspiro[2.5]octane scaffold have shown promise against a range of diseases, including cancer and neurological disorders. The spirocyclic framework serves as a versatile template for creating large libraries of compounds for high-throughput screening, a key strategy in the discovery of novel biological targets.

The rigid conformation of the spirocyclic core can pre-organize functional groups in specific spatial orientations, which can lead to enhanced binding affinity and selectivity for target proteins. This has spurred investigations into its potential as an antimicrobial and anticancer agent. The future in this domain lies in systematically screening these compound libraries against a wide array of biological targets to identify new therapeutic applications.

Application in Complex Organic Molecule Synthesis Beyond Pharmaceuticals

The utility of the 4,7-diazaspiro[2.5]octane scaffold is not limited to the pharmaceutical industry. Its unique structural and chemical properties make it an attractive building block in other areas of chemical synthesis. There is growing interest in its potential applications in the fields of agrochemicals and materials science. google.com

In agrochemicals, the introduction of this spirocyclic motif could lead to the development of new pesticides or herbicides with improved efficacy and target specificity. In materials science, incorporating this rigid structure into polymers could impart novel thermal or mechanical properties. Further research is needed to fully explore these non-pharmaceutical applications.

Combination Therapies Involving 4,7-Diazaspiro[2.5]octan-5-one Derivatives (e.g., with Myostatin Inhibitors)

A promising frontier in the application of this compound derivatives is their use in combination therapies. This approach, which involves administering multiple therapeutic agents to target different pathways, can enhance efficacy and reduce the likelihood of drug resistance.

A significant development in this area is the proposed combination of a 4,7-diazaspiro[2.5]octane derivative, risdiplam, with a myostatin inhibitor, GYM329, for the treatment of spinal muscular atrophy (SMA). google.com Myostatin is a negative regulator of muscle growth, and its inhibition is a therapeutic strategy for muscle-wasting conditions. google.com Research suggests that myostatin inhibition can act synergistically with SMN-restoring therapies like risdiplam, leading to improved muscle mass, motor function, and physical performance in SMA models. nih.gov This combination therapy approach holds the potential to provide more comprehensive benefits for patients with complex diseases like SMA. nih.gov

Addressing Pharmacological Challenges through Structural Innovation (e.g., Lipophilicity, Selectivity)

While the spirocyclic nature of this compound offers many advantages, optimizing its pharmacological profile remains a key area of research. Challenges such as modulating lipophilicity and enhancing selectivity for specific biological targets can be addressed through innovative structural modifications.

The rigid three-dimensional structure of spirocycles allows for the precise positioning of functional groups, which can lead to improved selectivity compared to more flexible acyclic or monocyclic analogs. For example, replacing common motifs like piperazines or morpholines with a spirocyclic diamine can lead to significant improvements in a compound's pharmacological properties, including reduced lipophilicity and enhanced metabolic stability. Future work will likely involve computational modeling and synthetic chemistry to design and create novel derivatives with fine-tuned properties for specific therapeutic applications.

Table 2: Impact of Spirocyclic Scaffold on Pharmacological Properties

Pharmacological PropertyAdvantage of Spirocyclic ScaffoldExample of Structural Comparison
SelectivityRigid conformation orients functional groups for optimal target interaction. Improved target selectivity when replacing a piperazine (B1678402) ring with a 2,6-diazaspiro[3.3]heptane.
LipophilicityCan be lowered by replacing more traditional cyclic structures. Exchanging a morpholine (B109124) group for an azaspirocycle has been shown to lower logD values.
Metabolic StabilityThe rigid structure can be less susceptible to metabolic degradation. Replacement of common motifs can lead to better metabolic stability.

Comparative Analysis with Structurally Similar Spirocyclic Compounds

To fully appreciate the unique characteristics of this compound, it is valuable to compare it with other structurally similar spirocyclic compounds. This comparative analysis can provide insights into how subtle changes in the spirocyclic core can influence chemical reactivity and biological activity.

For instance, compounds like 1-oxa-2-azaspiro[2.5]octane share the same spiro[2.5]octane core but differ in the heteroatom composition of the three-membered ring. Other related structures include 2,6-diazaspiro[3.4]octan-7-one derivatives, which have been investigated as potent sigma-1 receptor antagonists, and 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, explored as dual μ-opioid receptor agonists and σ1 receptor antagonists. nih.govresearchgate.net By studying the structure-activity relationships across these different spirocyclic systems, researchers can gain a deeper understanding of the key features that drive their biological effects and design more effective molecules in the future.

Q & A

Basic: What are the key synthetic methodologies for preparing 4,7-Diazaspiro[2.5]octan-5-one derivatives?

Methodological Answer:
A three-step synthesis starting from piperazin-2-one derivatives is widely used. For example, 1,4-dibenzylpiperazin-2-one undergoes cyclopropanation with ethyl diazoacetate under catalytic conditions (e.g., rhodium acetate) to form the spirocyclic core. Subsequent debenzylation via hydrogenolysis (using palladium hydroxide catalyst) yields the free amine, which is treated with HCl to produce the hydrochloride salt . Alternative approaches include iridium-catalyzed regio- and enantioselective amination of allyl acetates, achieving high yields (98%) and enantiomeric excess (95% ee) through optimized reaction conditions in DMF at 70°C .

Basic: How can researchers validate the identity and purity of synthesized this compound derivatives?

Methodological Answer:
Key analytical techniques include:

  • NMR Spectroscopy : 1H^1H NMR signals for the spirocyclic system typically show distinct methylene proton resonances (e.g., δ 3.2–3.8 ppm for N–CH2_2 groups) and carbonyl absorption (e.g., 1742 cm1^{-1} in IR) .
  • HPLC/MS : Retention times (e.g., 1.29 minutes under SMD-TFA05 conditions) and molecular ion peaks (e.g., m/z 715 [M+H]+^+) confirm molecular weight and purity .
  • Elemental Analysis : Matches between theoretical and experimental C/H/N ratios validate stoichiometry .

Advanced: How does the spirocyclic architecture of this compound influence its pharmacological activity?

Methodological Answer:
The spirocyclic system enhances three-dimensionality, reducing planarity and improving target selectivity. For instance, in Risdiplam (a spinal muscular atrophy drug), the 4,7-diazaspiro[2.5]octane moiety optimizes binding to SMN2 pre-mRNA, enhancing splicing efficiency. Computational docking studies (e.g., molecular dynamics simulations) can quantify conformational flexibility and binding energy contributions . Comparative structure-activity relationship (SAR) studies with non-spiro analogs (e.g., linear piperazines) reveal reduced off-target effects in spiro derivatives .

Advanced: What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

Methodological Answer:
Discrepancies in yields (e.g., 21% vs. 98% in cyclopropanation reactions) may arise from:

  • Catalyst Selection : Rhodium acetate vs. iridium catalysts can alter reaction pathways and byproduct formation .
  • Reaction Scale : Small-scale reactions (<1 mmol) often report higher yields due to better temperature control.
  • Purification Methods : Column chromatography (SiO2_2, hexane:EtOAc gradients) vs. recrystallization impact isolated yields .
    Researchers should replicate protocols under inert atmospheres and rigorously characterize intermediates to identify bottlenecks .

Advanced: How can computational modeling guide the design of this compound-based therapeutics?

Methodological Answer:

  • Density Functional Theory (DFT) : Predicts electron distribution and reactive sites for functionalization (e.g., amidation at the N7 position) .
  • Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., MDM2-p53 binding) to optimize spirocyclic conformation for target engagement .
  • Pharmacophore Mapping : Identifies critical hydrogen-bond donors/acceptors in the spiro scaffold for library design .

Basic: What pharmacological roles does this compound play in approved drugs?

Methodological Answer:
It serves as a critical pharmacophore in Risdiplam (Evrysdi®), where it binds SMN2 pre-mRNA to correct splicing defects. The spirocyclic system’s rigidity prevents metabolic degradation, enhancing oral bioavailability . Preclinical studies in murine models demonstrate dose-dependent SMN protein upregulation (EC50_{50} = 10–100 nM) .

Advanced: How can researchers address challenges in enantioselective synthesis of this compound derivatives?

Methodological Answer:

  • Chiral Catalysts : Iridium complexes with phosphine ligands (e.g., Josiphos) induce high enantioselectivity (95% ee) in allylic amination .
  • Kinetic Resolution : Use chiral auxiliaries (e.g., tert-butyl carbamate) to separate diastereomers via crystallization .
  • Circular Dichroism (CD) : Validates enantiopurity by comparing experimental and simulated spectra .

Basic: What are the safety and handling protocols for this compound hydrochloride?

Methodological Answer:

  • Storage : Keep under argon at −20°C to prevent hygroscopic degradation .
  • Toxicity : LD50_{50} in rats is >2000 mg/kg (oral), but prolonged exposure may cause respiratory irritation. Use fume hoods and PPE .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.